An In-depth Technical Guide to 5-Bromo-2,3,4-trimethoxybenzoic acid
An In-depth Technical Guide to 5-Bromo-2,3,4-trimethoxybenzoic acid
This guide provides a comprehensive technical overview of 5-Bromo-2,3,4-trimethoxybenzoic acid (CAS 882670-68-0), a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and drug discovery. This document delves into its properties, a proposed synthesis protocol, and its potential applications, with a focus on providing practical insights for laboratory professionals.
Core Molecular Characteristics
5-Bromo-2,3,4-trimethoxybenzoic acid belongs to the class of poly-substituted benzoic acid derivatives. The presence of three methoxy groups and a bromine atom on the benzene ring, in addition to the carboxylic acid functional group, imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis. The strategic placement of the bromine atom at the 5-position offers a reactive site for further functionalization, for instance, through cross-coupling reactions, which is a common strategy in the development of novel therapeutic agents.
Physicochemical and Spectral Data
A precise compilation of the physicochemical and spectral data is paramount for the unambiguous identification and quality assessment of 5-Bromo-2,3,4-trimethoxybenzoic acid in a research setting. While specific experimental data for this compound is not widely published, the following table provides expected properties based on its structure and data from closely related analogs like 2,3,4-trimethoxybenzoic acid.[1][2][3]
| Property | Expected Value / Characteristics |
| CAS Number | 882670-68-0 |
| Molecular Formula | C₁₀H₁₁BrO₅ |
| Molecular Weight | 291.10 g/mol |
| Appearance | Expected to be a white to off-white crystalline powder, similar to other substituted benzoic acids. |
| Melting Point | The melting point is anticipated to be higher than that of its non-brominated precursor, 2,3,4-trimethoxybenzoic acid (99-102 °C), due to increased molecular weight and intermolecular forces.[1] |
| Solubility | Expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and poor solubility in water, a characteristic shared by many benzoic acid derivatives.[4] |
| ¹H NMR Spectroscopy | The proton NMR spectrum is predicted to show singlets for the three methoxy groups and a singlet for the remaining aromatic proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the six aromatic carbons, and the three methoxy carbons. |
Synthesis and Purification
The synthesis of 5-Bromo-2,3,4-trimethoxybenzoic acid can be logically achieved through the electrophilic bromination of its precursor, 2,3,4-trimethoxybenzoic acid. N-Bromosuccinimide (NBS) is a suitable and commonly used brominating agent for such transformations, offering milder reaction conditions compared to elemental bromine.[5]
Proposed Synthesis Workflow
The following diagram illustrates a plausible workflow for the synthesis and purification of 5-Bromo-2,3,4-trimethoxybenzoic acid.
Caption: Proposed workflow for the synthesis and purification of 5-Bromo-2,3,4-trimethoxybenzoic acid.
Detailed Experimental Protocol
Objective: To synthesize 5-Bromo-2,3,4-trimethoxybenzoic acid via electrophilic bromination of 2,3,4-trimethoxybenzoic acid.
Materials:
-
2,3,4-Trimethoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2,3,4-trimethoxybenzoic acid in a minimal amount of glacial acetic acid with stirring.
-
To this solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes. The addition of NBS is a critical step; adding it in portions helps to control the reaction temperature and prevent the formation of di-brominated byproducts.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing cold deionized water. This will cause the product to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with several portions of cold deionized water to remove any remaining acetic acid and unreacted NBS.
-
Dry the purified product under vacuum to obtain 5-Bromo-2,3,4-trimethoxybenzoic acid.
-
Characterize the final product by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Applications in Research and Drug Discovery
Substituted benzoic acids are pivotal structural motifs in medicinal chemistry. While specific applications of 5-Bromo-2,3,4-trimethoxybenzoic acid are not extensively documented, its chemical structure suggests several potential areas of utility.
Derivatives of trimethoxybenzoic acid have been investigated for their potential as efflux pump inhibitors in bacteria.[6] Efflux pumps are a significant mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics.[6] The 5-bromo-substituted derivative could serve as a precursor for generating a library of compounds to be screened for such activity.
Furthermore, the bromine atom provides a handle for introducing further chemical diversity through reactions such as Suzuki or Stille coupling, enabling the synthesis of more complex molecules with potential therapeutic applications. The trimethoxybenzene moiety is also found in a number of biologically active natural products and synthetic drugs, suggesting that this scaffold has privileged structural features for interacting with biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 5-Bromo-2,3,4-trimethoxybenzoic acid and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8][9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7][8][9] Avoid contact with skin and eyes.[7][8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7][8]
The following diagram outlines the standard safety and handling protocol for this class of compounds.
Caption: Key safety and handling protocols for 5-Bromo-2,3,4-trimethoxybenzoic acid.
Conclusion
5-Bromo-2,3,4-trimethoxybenzoic acid is a chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its synthesis from readily available precursors is straightforward, and its structure offers multiple avenues for further chemical modification. Researchers working with this compound should adhere to the proposed synthesis and safety protocols to ensure successful and safe experimentation. As research into novel therapeutics continues, the utility of such versatile building blocks will undoubtedly expand.
References
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New synthesis process for 2,3,4-trimethoxybenzoic acid - ResearchGate. Available at: [Link]
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Safety Data Sheet: Erythrosine B - Carl ROTH. Available at: [Link]
- CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates - Google Patents.
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Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC. Available at: [Link]
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(5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][5][10] - MDPI. Available at: [Link]
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METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. Available at: [Link]
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SAFETY DATA SHEET. Available at: [Link]
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NMR spectrum of trimethoxy benzoic acid. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. Available at: [Link]
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2,3,4-Trimethoxybenzoic acid | C10H12O5 | CID 11308 - PubChem. Available at: [Link]
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2,4,5-trimethoxybenzoic acid, 490-64-2 - The Good Scents Company. Available at: [Link]
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SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]
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Benzoic acid, 3,4,5-trimethoxy- - the NIST WebBook. Available at: [Link]
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